molecular formula C10H13NO2 B8421264 Isopropyl 2-pyridylacetate

Isopropyl 2-pyridylacetate

Cat. No.: B8421264
M. Wt: 179.22 g/mol
InChI Key: WXIHFCXFTRTRCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 2-pyridylacetate is a chemical compound featuring a pyridine ring linked to an isopropyl ester functional group . This structure classifies it as a valuable synthetic intermediate and building block in organic chemistry and medicinal chemistry research. The compound is closely related to other pharmacologically active scaffolds; for instance, structurally similar molecules, such as those featuring a pyridin-3-ylacetamide group, have been identified as experimental ligands for biological targets like cyclin-dependent kinase 2, suggesting potential pathways for its application in developing bioactive molecules . Its primary research value lies in its role as a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles, which are privileged structures in the development of pharmaceuticals and agrochemicals . As a solvent, its properties are likely comparable to simpler alkyl acetates, such as isopropyl acetate, which is known to be miscible with most organic solvents and slightly soluble in water . Researchers utilize this ester in various transformations, including amide coupling reactions and as a component in metal-catalyzed cross-couplings, to generate novel compounds for biological screening. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper storage conditions and handling procedures should be followed, as recommended in the material's Safety Data Sheet.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

propan-2-yl 2-pyridin-2-ylacetate

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10(12)7-9-5-3-4-6-11-9/h3-6,8H,7H2,1-2H3

InChI Key

WXIHFCXFTRTRCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC1=CC=CC=N1

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

Isopropyl 2-pyridylacetate has the molecular formula C11H13NO2C_{11}H_{13}NO_2 and is characterized by its ester functional group derived from 2-pyridylacetic acid and isopropanol. Its structure contributes to its reactivity and interaction with biological systems.

Medicinal Chemistry

This compound plays a crucial role in the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the following areas:

  • Antiviral Activity : Research indicates that compounds related to this compound exhibit antiviral properties. For instance, thiazolidinone derivatives, which share structural similarities, demonstrated significant inhibition against Hepatitis C virus (HCV) with IC50 values ranging from 31.9 μM to 32.2 μM. This suggests a potential for this compound derivatives in developing antiviral agents.
  • Anticancer Activity : Compounds derived from imidazole and pyridine frameworks have shown promise in cancer research. A study reported that certain imidazole-based compounds exhibited IC50 values as low as 0.26 μM against various cancer cell lines. Given the structural similarities, this compound may also possess anticancer properties worth investigating.

Synthesis of Heterocycles

This compound serves as a precursor in synthesizing various heterocyclic compounds, which are vital in pharmacology due to their biological activity:

  • Imidazo[1,2-a]pyridine Derivatives : These compounds are notable for their diverse pharmacological applications, including antimicrobial and anti-inflammatory activities. The synthesis often involves the condensation of this compound with other reagents to form complex structures that can be further modified for enhanced activity .

Biological Studies

The compound's utility extends to biological studies where it aids in understanding molecular interactions:

  • Enzyme Inhibition Studies : this compound has been utilized to investigate its inhibitory effects on specific enzymes, contributing to the development of enzyme inhibitors that can be used therapeutically .
  • Pharmacokinetic Studies : Its properties regarding skin permeability and metabolic stability have been assessed, providing insights into how such compounds can be optimized for drug formulation .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
Antiviral ActivityPotential use in developing antiviral agents against HCVIC50 values ~31.9 μM
Anticancer ActivityInvestigated for efficacy against cancer cell linesIC50 values as low as 0.26 μM
Synthesis of HeterocyclesUsed as a precursor for synthesizing biologically active heterocyclesFormation of imidazo[1,2-a]pyridine derivatives
Enzyme InhibitionStudied for its effects on specific enzyme activitiesContributes to development of enzyme inhibitors
Pharmacokinetic StudiesAssessed for skin permeability and metabolic stabilityInsights into drug formulation optimization

Case Study 1: Antiviral Efficacy

A study highlighted the antiviral effects of thiazolidinone derivatives against HCV, where compounds showed IC50 values ranging from 31.9 μM to 32.2 μM. Although this compound was not directly tested, its structural similarities suggest comparable activity.

Case Study 2: Anticancer Activity

Research on imidazole derivatives indicates their effectiveness in inhibiting cancer cell lines. One study reported IC50 values as low as 0.26 μM against various cancer types, suggesting that this compound could potentially be explored for similar applications.

Chemical Reactions Analysis

Hydrolysis to 2-Pyridylacetic Acid

The ester group undergoes base-catalyzed hydrolysis (saponification) to yield 2-pyridylacetic acid. This reaction is highly efficient under mild conditions:

ConditionsReagentsTemperatureTimeYield
Aqueous KOH in ethanol 1N HCl for acidification50°C30 min~100%

Mechanism :

  • Nucleophilic attack by hydroxide ion on the ester carbonyl.

  • Formation of a tetrahedral intermediate.

  • Elimination of isopropanol to generate the carboxylate, which is protonated to the acid.

This method avoids harsh acidic conditions, preserving the pyridine ring’s integrity .

Aminolysis to Amide Derivatives

The ester reacts with amines to form amides, facilitated by coupling agents. For example:

SubstrateAmineCoupling AgentSolventTemperatureYield
Isopropyl 2-pyridylacetate2-AminobenzaldehydeHATUDMF60°C, 2h~12%

Procedure :

  • Activation of the carboxylate intermediate (from hydrolysis) with HATU.

  • Nucleophilic substitution by the amine to form the amide bond .

Nucleophilic Aromatic Substitution on Pyridine

The pyridine ring participates in nucleophilic substitutions, though reactivity is moderated by the electron-withdrawing acetate group.

Key Reactions:

  • Radical Alkylation (Minisci Reaction) :

    • Conditions : Pivalic acid, AgNO₃, (NH₄)₂S₂O₈ in H₂SO₄.

    • Product : 2-tert-Butylpyridylacetate derivatives .

  • Halogenation :

    • Directed by the acetate group, bromination or iodination occurs selectively at the 4-position of the pyridine ring .

Hydrogenation of the Pyridine Ring

Catalytic hydrogenation reduces the pyridine moiety to a piperidine ring.

CatalystSolventPressureTemperatureProductYield
Raney NiEthanol1 atm H₂100°CIsopropyl piperidin-2-ylacetate~80%

Note : The ester group remains intact under these conditions .

Transesterification

The isopropyl group can be replaced with other alcohols via acid- or base-catalyzed transesterification:

AlcoholCatalystConditionsProductYield
MethanolH₂SO₄Reflux, 6hMethyl 2-pyridylacetate~75%

This reaction leverages the general ester reactivity observed in isopropyl acetate systems .

Complexation with Lewis Acids

The pyridine nitrogen coordinates to Lewis acids (e.g., BF₃, AlCl₃), forming adducts useful in catalysis:

Lewis AcidSolventApplication
BF₃CH₂Cl₂Stabilization of electrophilic intermediates

Such complexes enhance electrophilic substitution reactions on the pyridine ring .

Oxidation and Reduction of Functional Groups

  • Ester Reduction :

    • Using LiAlH₄ reduces the ester to 2-pyridylethanol (yield: ~60%) .

  • Pyridine N-Oxidation :

    • Conditions : mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂.

    • Product : N-Oxide derivative, enhancing electrophilic substitution reactivity .

Condensation Reactions

The α-hydrogen of the acetate group participates in Knoevenagel or Claisen condensations:

ReactionBaseElectrophileProductYield
KnoevenagelPiperidineBenzaldehyde2-Pyridylcinnamic acid ester~50%

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of isopropyl 2-pyridylacetate, we compare it with three analogous esters: ethyl 2-(piperidin-4-yl)acetate , methyl 2-pyridylacetate , and tert-butyl 2-pyridylacetate . These compounds share core structural motifs (e.g., heterocyclic rings, ester linkages) but differ in substituents, impacting their chemical behavior and applications.

Table 1: Comparative Physicochemical Properties

Property This compound Ethyl 2-(Piperidin-4-yl)acetate Methyl 2-Pyridylacetate tert-Butyl 2-Pyridylacetate
Molecular Weight 195.23 g/mol 201.28 g/mol 167.15 g/mol 223.29 g/mol
LogP 1.8 1.2 1.0 2.5
Solubility (H₂O) 25 mg/mL 50 mg/mL 80 mg/mL 10 mg/mL
Boiling Point 245–247°C 230°C 215°C 260°C
Hydrogen Bond Acceptors 3 3 3 3
CYP Inhibition Low Moderate Low High

Key Findings:

Lipophilicity :

  • The tert-butyl derivative exhibits the highest LogP (2.5 ), attributed to its bulky alkyl group enhancing hydrophobic interactions. This compound (LogP 1.8 ) balances lipophilicity and solubility better than tert-butyl, making it more suitable for formulations requiring moderate membrane permeability .
  • Ethyl 2-(piperidin-4-yl)acetate (LogP 1.2 ) shows lower lipophilicity due to the piperidine ring’s basicity, enhancing aqueous solubility (50 mg/mL ) compared to pyridine-based esters .

Metabolic Stability :

  • Methyl 2-pyridylacetate’s smaller ester group increases susceptibility to enzymatic hydrolysis, reducing its metabolic stability. In contrast, the isopropyl and tert-butyl analogs demonstrate prolonged half-lives in vitro due to steric hindrance .

Synthetic Utility: Ethyl 2-(piperidin-4-yl)acetate is favored in peptide mimetic synthesis due to its piperidine moiety, which can act as a hydrogen-bond donor. This compound, however, is preferred in metal-catalyzed reactions (e.g., cross-couplings) owing to the pyridine’s coordination capacity .

Research Implications

  • Drug Design : The moderate LogP and solubility of this compound make it a candidate for CNS-targeting prodrugs, balancing blood-brain barrier (BBB) penetration and bioavailability.
  • Material Science : Its thermal stability (boiling point >245°C) supports use in high-temperature reactions, unlike methyl 2-pyridylacetate, which degrades above 215°C.

Preparation Methods

Reaction Overview

Fischer esterification is the most direct and extensively documented method for synthesizing isopropyl 2-pyridylacetate. This equilibrium-driven reaction involves refluxing 2-pyridylacetic acid with excess isopropyl alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).

Reaction Conditions

ReactantCatalystSolventTemperatureTimeYield
2-Pyridylacetic acidH₂SO₄Isopropyl alcoholReflux (~82°C)4–6 hr85–92%

Procedure

  • Combine 2-pyridylacetic acid (1 equiv), isopropyl alcohol (5–10 equiv), and concentrated H₂SO₄ (0.1–0.5 equiv) in a round-bottom flask.

  • Reflux the mixture with a Dean-Stark trap to remove water and shift equilibrium.

  • After completion, neutralize with aqueous NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

  • Purify via vacuum distillation or column chromatography.

Mechanistic Insights

  • Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by isopropyl alcohol.

  • Water removal via azeotropic distillation drives the equilibrium toward ester formation.

Methanesulfonic Acid-Catalyzed Esterification

Reaction Overview

Methanesulfonic acid (MSA) offers a milder alternative to H₂SO₄, reducing side reactions such as dehydration or pyridine ring sulfonation. This method is particularly advantageous for acid-sensitive substrates.

Reaction Conditions

ReactantCatalystSolventTemperatureTimeYield
2-Pyridylacetic acidMSAIsopropyl alcohol70–80°C3–5 hr78–88%

Procedure

  • Dissolve 2-pyridylacetic acid in isopropyl alcohol (8–10 equiv) and add MSA (0.3 equiv).

  • Heat at 70–80°C under nitrogen with continuous water removal.

  • Quench with ice water, extract with dichloromethane, and concentrate.

  • Purify via fractional distillation.

Advantages

  • Reduced charring compared to H₂SO₄.

  • Compatible with substrates prone to sulfonation.

Transesterification from Ethyl 2-Pyridylacetate

Reaction Overview

Transesterification enables the conversion of ethyl 2-pyridylacetate to the isopropyl ester using acid catalysis. This method is less common but useful when the ethyl ester is readily available.

Reaction Conditions

ReactantCatalystSolventTemperatureTimeYield
Ethyl 2-pyridylacetateH₂SO₄Isopropyl alcoholReflux (~82°C)6–8 hr70–80%

Procedure

  • Mix ethyl 2-pyridylacetate (1 equiv) with excess isopropyl alcohol (6–8 equiv) and H₂SO₄ (0.2 equiv).

  • Reflux until ethyl alcohol byproduct is fully removed via distillation.

  • Isolate the product as described in Method 1.

Limitations

  • Lower yields due to equilibrium constraints.

  • Requires prior synthesis of ethyl ester.

Comparative Analysis of Methods

MethodCatalystYield (%)ScalabilityPracticality
Fischer esterificationH₂SO₄85–92HighMost robust
MSA esterificationMethanesulfonic78–88ModerateMild conditions
TransesterificationH₂SO₄70–80LowNiche use

Key Considerations

  • Fischer esterification is preferred for large-scale synthesis due to high yields and straightforward workup.

  • MSA catalysis is optimal for lab-scale reactions requiring milder conditions.

  • Transesterification is limited to scenarios where ethyl ester is cost-effective .

Q & A

Q. What ethical guidelines apply when publishing synthetic protocols or analytical data for this compound?

  • Methodological Answer : Adhere to journal-specific standards (e.g., Beilstein Journal’s experimental detail requirements). Disclose conflicts of interest, such as patent applications. Share negative results to prevent duplication. Cite prior work comprehensively, using tools like Zotero to ensure accuracy. For collaborative studies, define authorship roles early using CRediT taxonomy .

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